![molecular formula C17H15BrF2N2O2 B2761712 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 1903631-27-5](/img/structure/B2761712.png)
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
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Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a complex synthesis method, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone explores their synthesis, structural characteristics, and hydrogen-bonding patterns. For instance, studies on enaminones reveal intricate hydrogen bonding between amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These compounds exhibit weak interactions that stabilize their crystal structures, indicating the potential for developing materials with specific molecular architectures (Balderson et al., 2007).
Molecular Recognition and Supramolecular Chemistry
The exploration of molecular recognition involving compounds similar to the subject chemical has led to the development of supramolecular assemblies. These assemblies are formed through hydrogen bonding between functional groups and N-donor compounds, demonstrating the potential for designing novel molecular recognition systems (Varughese & Pedireddi, 2006).
Antimicrobial Activity
Compounds structurally related to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone have been investigated for their antimicrobial properties. For example, derivatives have been synthesized and shown to exhibit interesting antibacterial activity against specific strains, highlighting their potential as templates for developing new antimicrobial agents (Nural et al., 2018).
Coordination Chemistry and Catalysis
The field of coordination chemistry has seen the synthesis of complexes involving compounds with structural similarities to the subject chemical, which act as efficient catalysts in reactions such as alcohol oxidation. These findings suggest avenues for the development of selective catalysts in organic synthesis (Hazra et al., 2015).
properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O2/c18-12-2-4-16(21-9-12)24-14-5-6-22(10-14)17(23)7-11-1-3-13(19)8-15(11)20/h1-4,8-9,14H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSOVZBSNXAXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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